An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diphenylphosphino)aniline
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diphenylphosphino)aniline
Introduction: A Versatile Ligand in Modern Catalysis and Materials Science
2-(Diphenylphosphino)aniline, also known as (2-aminophenyl)diphenylphosphine, is a bifunctional organophosphorus compound that has garnered significant attention in the fields of coordination chemistry, homogeneous catalysis, and materials science. Its structure uniquely combines a soft phosphine donor and a hard amine donor, making it an excellent P,N-chelating ligand for a variety of transition metals. This dual-donor capability allows for the fine-tuning of the electronic and steric properties of metal complexes, leading to enhanced catalytic activity and stability.[1][2]
This guide provides a comprehensive overview of the synthesis, characterization, and handling of 2-(Diphenylphosphino)aniline, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind the synthetic protocols and the interpretation of analytical data, offering practical insights from a field-proven perspective.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(Diphenylphosphino)aniline is crucial for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆NP | PubChem[3] |
| Molecular Weight | 277.31 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 81-82 °C | Sigma-Aldrich |
| Purity | Typically >95% | TCI America[4], Sigma-Aldrich |
| CAS Number | 65423-44-1 | Sigma-Aldrich |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Sigma-Aldrich |
Synthesis of 2-(Diphenylphosphino)aniline: A Step-by-Step Protocol
The synthesis of 2-(Diphenylphosphino)aniline is typically achieved through the reaction of a lithiated aniline derivative with chlorodiphenylphosphine. This method, while requiring careful handling of air- and moisture-sensitive reagents, provides a reliable route to the desired product.
Reaction Principle
The synthesis hinges on the generation of a potent nucleophile, 2-lithioaniline, which is subsequently trapped by the electrophilic phosphorus center of chlorodiphenylphosphine. The use of a strong organolithium base, such as n-butyllithium, is essential for the deprotonation of the aniline precursor.
Caption: A generalized workflow for the synthesis of 2-(Diphenylphosphino)aniline.
Experimental Protocol
Materials:
-
2-Bromoaniline
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Chlorodiphenylphosphine (PPh₂Cl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve 2-bromoaniline (1.0 equivalent) in anhydrous THF under an inert atmosphere.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.
-
Phosphination: To the cold suspension, add chlorodiphenylphosphine (1.0 equivalent) dropwise via syringe. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(Diphenylphosphino)aniline as a solid.
Characterization of 2-(Diphenylphosphino)aniline
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 2-(Diphenylphosphino)aniline.
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¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. Key expected signals include the broad singlet for the -NH₂ protons and the multiplets for the aromatic protons on the aniline and phenyl rings.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show signals for the aromatic carbons, with the carbon atom attached to the phosphorus atom exhibiting a characteristic coupling (J-coupling).
-
³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the presence of the phosphine moiety. A single resonance is expected for 2-(Diphenylphosphino)aniline.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H | ~3.5 - 4.5 | broad singlet | - |
| ~6.5 - 7.5 | multiplet | - | |
| ¹³C | ~115 - 150 | multiple signals | J(C-P) for carbons near the phosphorus atom |
| ³¹P | ~ -15 to -25 | singlet | - |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Caption: Characteristic IR absorption bands for 2-(Diphenylphosphino)aniline.
The IR spectrum of 2-(Diphenylphosphino)aniline will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C-H stretching of the aromatic rings, and the P-Ph stretching of the diphenylphosphino group.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak [M]⁺ for C₁₈H₁₆NP would be at m/z = 277.10.[3]
Applications in Catalysis and Beyond
The unique structural features of 2-(Diphenylphosphino)aniline make it a valuable ligand in various catalytic transformations, particularly in cross-coupling reactions such as the Suzuki and Heck reactions. Its ability to form stable complexes with transition metals like palladium, platinum, and gold allows for the creation of highly active and selective catalysts.[1][2]
Beyond catalysis, this compound and its derivatives are being explored in the development of novel materials with interesting photophysical and electronic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling 2-(Diphenylphosphino)aniline.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. It should be stored under an inert atmosphere to prevent oxidation of the phosphine moiety.
Conclusion
2-(Diphenylphosphino)aniline is a versatile and valuable compound in the toolbox of synthetic chemists. Its straightforward, albeit sensitive, synthesis and its unique combination of hard and soft donor atoms make it an indispensable ligand for the development of advanced catalysts and functional materials. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is paramount for its successful application in research and development.
References
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Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(I) complexes of 2-(diphenylphosphino)aniline: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 54(40), 15923-15932. [Link]
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Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(i) complexes of 2-(diphenylphosphino)aniline: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 54(40), 15923-15932. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5250308, 2-(Diphenylphosphino)aniline. Retrieved from [Link]
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Aydemir, M., Durap, F., & Gümgüm, B. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 23(3), 108-113. [Link]
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Aydemir, M., Durap, F., Baysal, A., & Gümgüm, B. (2009). Synthesis and characterization of new bis(diphenylphosphino)aniline ligands and their complexes: X-ray crystal structure of palladium(II) and platinum(II) complexes, and application of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Polyhedron, 28(15), 3349-3356. [Link]
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Al-Jibori, S. A., & Hogarth, G. (2000). Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new ‘P2N’ mixed donor multidentate ligand. Journal of the Chemical Society, Dalton Transactions, (21), 3875-3880. [Link]
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Aydemir, M., Gümgüm, B., & Durap, F. (2010). Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(1), 29-33. [Link]
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Bieske, E. J., & Dopfer, O. (2000). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. The Journal of Chemical Physics, 112(1), 200-206. [Link]
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Schlatzer, T., Bieber, M., Pontesegger, N., & Kappe, C. O. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Molecular Catalysis, 554, 113800. [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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Aydemir, M., Durap, F., & Baysal, A. (2015). New Pd(II) and Pt(II)-diaminophosphine complexes bearing cyclohexyl or isopropyl moiety: Use of Pd(II) complexes as precatalyst in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. Journal of Organometallic Chemistry, 776, 68-75. [Link]
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Mondal, J., & Saha, M. K. (2013). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Scientific & Engineering Research, 4(7), 1851-1854. [Link]
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